molecular formula C19H25ClN2O2 B3012794 N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclohexylacetamide CAS No. 955245-53-1

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclohexylacetamide

Cat. No.: B3012794
CAS No.: 955245-53-1
M. Wt: 348.87
InChI Key: JWHYGOZBCXTKGM-UHFFFAOYSA-N
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Description

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclohexylacetamide (CAS 955245-53-1) is a chemical compound with a molecular formula of C19H25ClN2O2 and a molecular weight of 348.867 g/mol . This complex organic molecule features a pyrrolidin-5-one core substituted with a 4-chlorophenyl group and an acetamide side chain terminated with a cyclohexylmethyl group, a structure that suggests potential for diverse research applications . Compounds containing the 1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl scaffold are of significant interest in medicinal chemistry and drug discovery, as they are frequently explored as key intermediates or pharmacophores in the synthesis of molecules designed to modulate specific biological targets . The distinct structural motifs present in this compound—including the chlorophenyl ring, the conformationally constrained pyrrolidinone, and the lipophilic cyclohexyl group—make it a valuable building block for constructing chemical libraries or for investigating structure-activity relationships (SAR) in various therapeutic areas. Researchers can utilize this high-purity compound in biochemical assays, as a synthetic precursor, or in target identification studies. This product is intended for research and development purposes exclusively. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2O2/c20-16-6-8-17(9-7-16)22-13-15(11-19(22)24)12-21-18(23)10-14-4-2-1-3-5-14/h6-9,14-15H,1-5,10-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHYGOZBCXTKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclohexylacetamide typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. One common method involves the condensation of a 4-chlorophenyl ketone with an appropriate amine under acidic conditions to form the pyrrolidinone intermediate. This intermediate is then reacted with cyclohexylacetic acid or its derivatives to form the final product. The reaction conditions often include refluxing in solvents such as ethanol or methanol, with catalysts like methanesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclohexylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The 4-chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Derivatives with different substituents replacing the chlorine atom.

Scientific Research Applications

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclohexylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclohexylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Implications for Drug Design and Development

The structural comparison highlights the following considerations:

  • Bioisosteric Replacements : Replacing the 5-oxo group in the target compound with a 5-methylene group (as in IV-11) could modulate metabolic stability or binding affinity.
  • However, IV-11’s N-propyl group may introduce steric hindrance, affecting target engagement.
  • Synthetic Feasibility : The multicomponent reaction used for IV-11 (NaH, propargyl bromide) offers a template for synthesizing analogs but may require adaptation for the target compound’s lactam core.

Biological Activity

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclohexylacetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C16H22ClN2O
Molecular Weight : 302.81 g/mol
CAS Number : 954675-40-2

The compound features a pyrrolidine ring, a chlorophenyl group, and a cyclohexylacetamide moiety. These structural components are significant for its biological activity, influencing its interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The binding affinity to these targets can modulate physiological pathways, potentially leading to therapeutic effects in conditions such as inflammation and neurological disorders.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that related compounds possess antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. For instance, chloroacetamides have been effective against Staphylococcus aureus and Candida albicans due to their lipophilicity, which facilitates membrane penetration .
  • Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting specific pathways involved in the inflammatory response. This is particularly relevant in the context of chronic inflammatory diseases.
  • Neurological Implications : Similar structures have been investigated for their potential neuroprotective effects, suggesting that this compound might be beneficial in treating neurological disorders.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of N-substituted acetamides, including those with chlorophenyl groups. These studies often employ quantitative structure-activity relationship (QSAR) analysis to predict the biological activity based on chemical structure .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameActivity TypeTarget Pathogen/ConditionReference
N-(4-chlorophenyl)-2-chloroacetamideAntimicrobialStaphylococcus aureus, MRSA
N-(4-fluorophenyl)-2-chloroacetamideAntimicrobialEscherichia coli
N-(substituted phenyl)-2-chloroacetamidesAnti-inflammatoryInflammatory pathways
This compoundNeurological effectsNeuroprotection

Case Studies

A notable study evaluated the antimicrobial potential of various N-substituted acetamides, highlighting the effectiveness of chloro-substituted compounds against Gram-positive bacteria. The results indicated that structural modifications significantly influence antimicrobial efficacy, emphasizing the importance of substituent positioning on the phenyl ring .

Q & A

Q. Methodological Answer :

  • Preferred Solvents : DMSO (≥50 mg/mL for stock solutions) or ethanol (limited solubility ~10 mg/mL) .
  • Aqueous Buffers : Test solubility in PBS (pH 7.4) or HEPES (pH 6.5–7.5) with <1% DMSO to avoid cytotoxicity .
    Impact on Assays :
  • Low aqueous solubility may require sonication or co-solvents (e.g., cyclodextrins).
  • Pre-filter solutions (0.22 µm membrane) to remove particulates before cell-based studies .

Advanced Research Questions

How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or crystal packing?

Q. Methodological Answer :

  • Crystallization : Use slow evaporation in ethanol/water (7:3 v/v) to obtain single crystals .
  • Data Collection : Employ synchrotron radiation (λ = 0.710–1.541 Å) for high-resolution data.
  • Refinement : Use SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks (e.g., N-H···O interactions in the amide group) .
    Interpretation :
  • Compare experimental bond lengths/angles with DFT-optimized geometries to confirm stereochemical assignments .

How can structure-activity relationship (SAR) studies be designed to explore the role of the 4-chlorophenyl group?

Q. Methodological Answer :

  • Analog Synthesis : Replace 4-chlorophenyl with electron-deficient (e.g., 4-CF₃) or electron-rich (e.g., 4-OCH₃) substituents .
  • Biological Testing : Assess potency in target-specific assays (e.g., enzyme inhibition, receptor binding) using IC₅₀ or Ki values.
  • Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent effects with binding affinity .

What strategies mitigate instability of the compound under physiological or storage conditions?

Q. Methodological Answer :

  • Stability Testing :
    • Thermal Stability : Use HPLC to monitor degradation at 25°C, 40°C, and 60°C over 14 days .
    • Photostability : Expose to UV light (λ = 254 nm) and quantify decomposition via LC-MS .
  • Formulation : Lyophilize with cryoprotectants (e.g., trehalose) for long-term storage at -80°C .

How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Q. Methodological Answer :

  • Isotopic Labeling : Synthesize <sup>13</sup>C- or <sup>15</sup>N-labeled analogs for NMR-based binding studies .
  • Kinetic Assays : Measure kcat/Km using stopped-flow spectroscopy or fluorescence quenching .
  • Cryo-EM : Resolve target-compound complexes at near-atomic resolution (3–4 Å) .

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